![molecular formula C13H14ClNO B2996318 3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one CAS No. 153865-45-3](/img/structure/B2996318.png)
3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one
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Description
3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one, also known as 3-MPCA, is a cyclic amine derivative which has been used in a variety of scientific research applications. It is a compound of interest due to its versatility and ability to be used in a range of experiments.
Scientific Research Applications
Agricultural Chemistry
This compound may have applications in developing new pesticides or herbicides. Its chemical structure could interact with specific biological pathways in pests or weeds, offering a targeted approach to crop protection.
Each of these applications leverages the chemical structure of 3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one to explore and develop new scientific avenues. While the search results provided some information on the compound , the detailed applications in these fields are based on the general roles that similar compounds play in scientific research. For specific studies or experimental data, further literature review and experimental research would be necessary.
properties
IUPAC Name |
3-(3-chloro-2-methylanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-9-12(14)6-3-7-13(9)15-10-4-2-5-11(16)8-10/h3,6-8,15H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWSQKYLZIZIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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